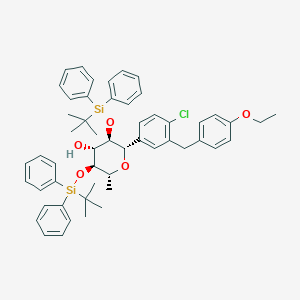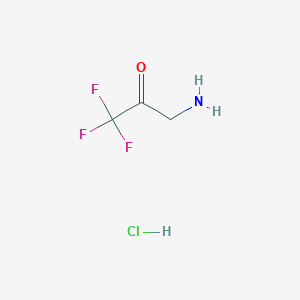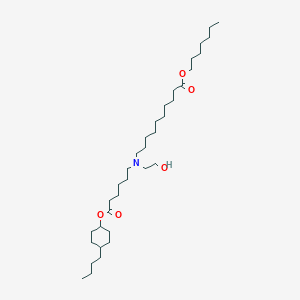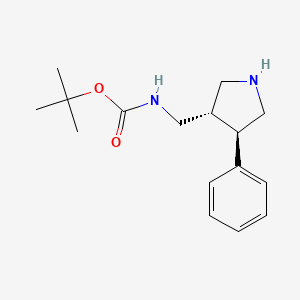
(2S,3R,4S,5S,6R)-3,5-Bis((tert-butyldiphenylsilyl)oxy)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-methyltetrahydro-2H-pyran-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2S,3R,4S,5S,6R)-3,5-Bis((tert-butyldiphenylsilyl)oxy)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-methyltetrahydro-2H-pyran-4-ol is a complex organic molecule It features multiple functional groups, including silyl ethers, a chlorophenyl group, and a tetrahydropyran ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S,5S,6R)-3,5-Bis((tert-butyldiphenylsilyl)oxy)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-methyltetrahydro-2H-pyran-4-ol typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups are protected using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole.
Formation of the Tetrahydropyran Ring: This step involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This can be achieved through a Friedel-Crafts alkylation reaction using 4-chloro-3-(4-ethoxybenzyl)benzene.
Final Deprotection: The silyl protecting groups are removed using a fluoride source like tetrabutylammonium fluoride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.
Reduction: Reduction reactions can target the chlorophenyl group, converting it to a phenyl group.
Substitution: The silyl ether groups can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Fluoride sources like tetrabutylammonium fluoride for deprotection.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of deprotected or differently protected derivatives.
科学研究应用
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
The compound’s structural features make it a candidate for studying biological interactions, particularly in the context of enzyme inhibition or receptor binding.
Medicine
Potential medicinal applications include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
In material science, the compound could be used in the synthesis of novel polymers or as a precursor for advanced materials with specific properties.
作用机制
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The silyl ether groups can enhance membrane permeability, while the chlorophenyl group can engage in π-π interactions with aromatic residues in proteins. The tetrahydropyran ring provides structural rigidity, facilitating specific binding interactions.
相似化合物的比较
Similar Compounds
- (2S,3R,4S,5S,6R)-3,5-Bis((tert-butyldimethylsilyl)oxy)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-methyltetrahydro-2H-pyran-4-ol
- (2S,3R,4S,5S,6R)-3,5-Bis((tert-butyldiphenylsilyl)oxy)-2-(4-bromo-3-(4-ethoxybenzyl)phenyl)-6-methyltetrahydro-2H-pyran-4-ol
Uniqueness
The presence of tert-butyldiphenylsilyl groups in (2S,3R,4S,5S,6R)-3,5-Bis((tert-butyldiphenylsilyl)oxy)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-methyltetrahydro-2H-pyran-4-ol provides unique steric and electronic properties, making it distinct from similar compounds with different silyl protecting groups or halogen substitutions.
属性
分子式 |
C53H61ClO5Si2 |
|---|---|
分子量 |
869.7 g/mol |
IUPAC 名称 |
(2S,3R,4S,5S,6R)-3,5-bis[[tert-butyl(diphenyl)silyl]oxy]-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-methyloxan-4-ol |
InChI |
InChI=1S/C53H61ClO5Si2/c1-9-56-42-33-30-39(31-34-42)36-41-37-40(32-35-47(41)54)50-51(59-61(53(6,7)8,45-26-18-12-19-27-45)46-28-20-13-21-29-46)48(55)49(38(2)57-50)58-60(52(3,4)5,43-22-14-10-15-23-43)44-24-16-11-17-25-44/h10-35,37-38,48-51,55H,9,36H2,1-8H3/t38-,48+,49-,50+,51-/m1/s1 |
InChI 键 |
FYHPRWYUNVETDW-VULAKFSBSA-N |
手性 SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C)O[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)O)O[Si](C6=CC=CC=C6)(C7=CC=CC=C7)C(C)(C)C)Cl |
规范 SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)C)O[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)O)O[Si](C6=CC=CC=C6)(C7=CC=CC=C7)C(C)(C)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(2-methyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine](/img/structure/B13350502.png)
![4-{3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-N,N-dimethylaniline](/img/structure/B13350507.png)
![3-[(3R)-piperidin-3-yl]propanoic acid](/img/structure/B13350517.png)
![2-((3-Allyl-5-(furan-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B13350525.png)
![[1,4'-Bipiperidine]-4-carboxamide dihydrochloride](/img/structure/B13350532.png)
![6-[3-(Allyloxy)phenyl]-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13350546.png)





![3-[(Methylsulfanyl)methyl]-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13350586.png)
![1-isopentyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one](/img/structure/B13350593.png)
![6-(3,4-Dichlorophenyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13350605.png)
